molecular formula C21H21N3O3 B11321662 2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

Cat. No.: B11321662
M. Wt: 363.4 g/mol
InChI Key: MMSMJCYTLXOTHP-UHFFFAOYSA-N
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Description

2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE is a complex organic compound that features a piperazine ring, a pyridine moiety, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of 2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C21H21N3O3/c25-18-15-20(27-19-4-2-1-3-17(18)19)21(26)24-13-11-23(12-14-24)10-7-16-5-8-22-9-6-16/h1-6,8-9,15H,7,10-14H2

InChI Key

MMSMJCYTLXOTHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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